molecular formula C11H13F3N2Si B594866 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-59-6

5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B594866
M. Wt: 258.319
InChI Key: FNUJUBLSTKUWMI-UHFFFAOYSA-N
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Description

“5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of “5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine” and other TFMP derivatives generally involves two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine” contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

  • Synthesis of 5-Trifluoromethyl-1,2,3-triazoles

    • Application : This compound is used in the synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides .
    • Method : The synthesis is achieved through a metal-, azide- and CF3-reagent free approach . The reaction includes readily available reagents and mild reaction conditions .
    • Results : The protocol could be scaled up to the gram scale and be applied to construct the key skeleton of the analogue of LCRF-0004 .
  • Radical Trifluoromethylation

    • Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
    • Method : The method involves the trifluoromethylation of carbon-centered radical intermediates .
    • Results : The results of this method are not specified in the source .
  • Trifluoromethyl Ketones
    • Application : Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
    • Method : The methods available for their synthesis are not specified in the source .
    • Results : The results of this method are not specified in the source .
  • Trifluoromethylated Alkenes

    • Application : Trifluoromethylated alkenes are used in the synthesis of pharmaceuticals and agrochemicals .
    • Method : The synthesis is achieved through various methods, including the use of trifluoromethyl ketones .
    • Results : The results of this method are not specified in the source .
  • Trifluoromethylated Aromatics

    • Application : Trifluoromethylated aromatics are used in the synthesis of various pharmaceuticals .
    • Method : The synthesis is achieved through various methods, including the use of trifluoromethyl ketones .
    • Results : The results of this method are not specified in the source .
  • Trifluoromethylated Heterocycles

    • Application : Trifluoromethylated heterocycles are used in the synthesis of various pharmaceuticals .
    • Method : The synthesis is achieved through various methods, including the use of trifluoromethyl ketones .
    • Results : The results of this method are not specified in the source .

Future Directions

The future directions of “5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine” and other TFMP derivatives are promising. The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

trimethyl-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2Si/c1-17(2,3)9-7-4-5-15-10(7)16-6-8(9)11(12,13)14/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUJUBLSTKUWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C2C=CNC2=NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679052
Record name 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1261365-59-6
Record name 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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